ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, which involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution, where the sulfonylated pyrazole reacts with 4-(m-tolyl)piperazine.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring or the m-tolyl group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyrazole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
This compound could have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features suggest it might interact with biological targets such as G-protein coupled receptors or ion channels.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the piperazine moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-5-((4-phenylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-methyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)carbonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonyl group, in particular, differentiates it from similar compounds, potentially enhancing its biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 5-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-14(3)19-20-17(16)27(24,25)22-10-8-21(9-11-22)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFCNPWXVXGUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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